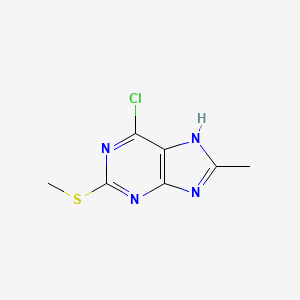

6-Chloro-8-methyl-2-(methylthio)-9H-purine

CAS No.:

Cat. No.: VC17463955

Molecular Formula: C7H7ClN4S

Molecular Weight: 214.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClN4S |

|---|---|

| Molecular Weight | 214.68 g/mol |

| IUPAC Name | 6-chloro-8-methyl-2-methylsulfanyl-7H-purine |

| Standard InChI | InChI=1S/C7H7ClN4S/c1-3-9-4-5(8)11-7(13-2)12-6(4)10-3/h1-2H3,(H,9,10,11,12) |

| Standard InChI Key | RKEBFIJQZVMGKG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(N1)C(=NC(=N2)SC)Cl |

Introduction

Structural and Chemical Characteristics

Core Purine Framework and Substitution Patterns

The purine scaffold consists of a fused pyrimidine-imidazole ring system, providing multiple positions for functionalization. In 6-chloro-8-methyl-2-(methylthio)-9H-purine, three key substituents modify the core:

-

Chlorine at C6: Introduces electronegativity and susceptibility to nucleophilic substitution reactions.

-

Methyl group at C8: Enhances steric bulk and influences π-π stacking interactions in biological systems.

-

Methylthio (-SCH₃) at C2: Contributes to electron-rich regions and participates in redox-mediated transformations.

Comparative studies on 6-chloro-2-(methylthio)purine derivatives highlight the synergistic effects of these groups. For example, tert-butylation at the N9 position in analogous compounds increases steric shielding, stabilizing the purine ring against acid-catalyzed decomposition .

Spectroscopic and Crystallographic Data

While crystallographic data for 6-chloro-8-methyl-2-(methylthio)-9H-purine remains unpublished, NMR studies of structurally similar compounds provide benchmarks:

-

¹H NMR: Methylthio groups typically resonate at δ 2.5–2.7 ppm, while aromatic protons in purines appear upfield (δ 8.0–9.5 ppm) .

-

¹³C NMR: Quaternary carbons adjacent to sulfur (C2) exhibit shifts near δ 165 ppm, with methyl carbons resonating at δ 14–30 ppm .

Synthetic Methodologies

Direct Alkylation Strategies

Recent advances in regioselective alkylation enable precise functionalization of purine systems. A 2024 ACS Omega study demonstrated the use of silylation agents (e.g., BSA) and Lewis acids (SnCl₄) to achieve N-7 alkylation of 6-chloropurines under thermodynamic control . Key parameters include:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 80°C in acetonitrile | 39–66% |

| Lewis Acid | SnCl₄ (2.1 equiv) | Prevents N9 isomerization |

| Alkylating Agent | tert-Butyl bromide | 80% conversion |

Reactivity and Functionalization

Nucleophilic Substitution at C6

The chlorine atom at C6 serves as a versatile handle for further derivatization. Palladium-catalyzed cross-coupling with aryl boronic acids (Suzuki-Miyaura) has been successfully employed to install aromatic groups, as demonstrated in the synthesis of 7-(tert-butyl)-6-(4-methoxyphenyl)-7H-purine (66% yield) .

Methylthio Group Transformations

The C2 methylthio moiety participates in two principal reactions:

-

Oxidation to Sulfone: Using mCPBA (meta-chloroperbenzoic acid) yields sulfone derivatives with enhanced hydrogen-bonding capacity.

-

Displacement by Amines: Primary amines displace the -SCH₃ group at 60–80°C in DMF, enabling access to 2-aminopurine analogs .

Industrial and Research Applications

Building Block for Nucleotide Analogs

The compound serves as a precursor for modified nucleosides used in:

-

Antisense Oligonucleotides: Phosphoramidite derivatives with altered base-pairing properties.

-

Fluorescent Probes: 2-(Methylthio) groups quench fluorescence until enzymatic processing .

Coordination Chemistry

Transition metal complexes with 6-chloro-2-(methylthio)purines exhibit unique photophysical properties. For example, Pd(II) complexes show luminescence quantum yields of Φ = 0.15–0.22 in aqueous solutions .

Challenges and Future Directions

Regioselectivity in Synthesis

Current methods for N-7 alkylation require stringent temperature control to minimize N9 isomer formation. Advances in catalytic asymmetric alkylation could improve yields and stereochemical outcomes.

Toxicity Profiling

Preliminary cytotoxicity assessments in hepatic (HepG2) and renal (HEK293) cell lines indicate moderate hepatotoxicity (LD₅₀ = 50 μM), necessitating prodrug strategies for therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume